N-2-Chloroethyl-N-methylaziridinium

Overview

Description

Molecular Structure Analysis

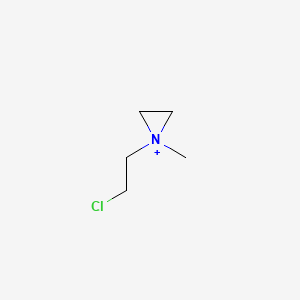

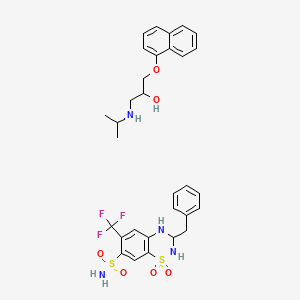

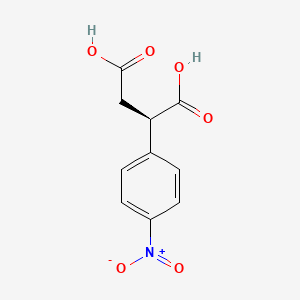

The molecular formula of N-2-Chloroethyl-N-methylaziridinium is C5H11ClN+. Its molecular weight is 120.6 g/mol. More detailed structural information was not found in the search results .Chemical Reactions Analysis

There is a study that discusses the reactions of the nitrogen mustard drug 2-chloro-N-(2-chloroethyl)-N-methylethanamine with nucleophiles in aqueous solution . Conditions have been devised for converting the mustard into the N-2-chloroethyl-N-methylaziridinium ion .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Optically Pure Amine Derivatives : The generation of stable methylaziridinium ions, such as N-methylaziridinium, has been utilized to produce acyclic amine derivatives in a highly controlled manner. This approach is significant for the synthesis of optically pure compounds, which are important in pharmaceuticals and fine chemicals (Kim et al., 2008).

Alkylative Ring-Opening Reactions : Stable N-methylaziridinium ions have been shown to undergo alkylative ring-opening reactions. This process is used for the regio- and stereoselective synthesis of alkylated acyclic amines, which are valuable intermediates in organic synthesis (Yoon et al., 2012).

Applications in Material Science

- Corrosion Inhibition : Derivatives of N-2-chloroethyl compounds, such as N-(2-chloroethyl)morpholine-4-carboxamide, have been studied as corrosion inhibitors for mild steel. These compounds form protective films on metal surfaces, significantly reducing corrosion (Nnaji et al., 2017).

Medicinal Chemistry and Drug Development

DNA-Protein Cross-Linking in Cancer Treatment : Compounds like mechlorethamine, which are related to N-2-chloroethyl-N-methylaziridinium, have been used in chemotherapy. They work by inducing DNA-protein cross-links in cancer cells, thereby blocking DNA replication and leading to cell death (Michaelson-Richie et al., 2011).

Redox Derivative of Bis(2-chloroethylamine) for Brain Delivery : A study focused on the synthesis of redox derivatives of bis(2-chloroethylamine) as potential alkylating cytotoxic agents for brain delivery. This research is part of ongoing efforts to develop more effective treatments for brain tumors (Singh et al., 2015).

Environmental and Analytical Chemistry

- Degradation Products Analysis : The degradation products of nitrogen mustards like bis(2-chloroethyl)methylamine have been characterized using techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). This research is relevant for environmental monitoring and compliance with regulations like the Chemical Weapons Convention (Lee et al., 2012).

Future Directions

properties

IUPAC Name |

1-(2-chloroethyl)-1-methylaziridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClN/c1-7(3-2-6)4-5-7/h2-5H2,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMDBBLXXQCZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36375-20-9 (chloride) | |

| Record name | N-2-Chloroethyl-N-methylaziridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90205603 | |

| Record name | N-2-Chloroethyl-N-methylaziridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-Chloroethyl-N-methylaziridinium | |

CAS RN |

57-54-5 | |

| Record name | N-2-Chloroethyl-N-methylaziridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Chloroethyl-N-methylaziridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)

![2-[[(4-Methyl-2-thiazolyl)amino]-oxomethyl]-1-pyrrolidinecarboxylic acid 2-methylpropyl ester](/img/structure/B1204378.png)

![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)